![molecular formula C12H10ClN3S B1615512 6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 650592-18-0](/img/structure/B1615512.png)

6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

Overview

Description

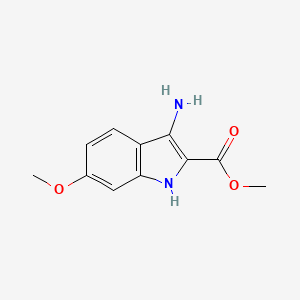

6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine, also known as THPP, is a heterocyclic compound that has been studied for its potential biological activities. THPP is a pyrazolopyridine derivative that has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Molecular Docking

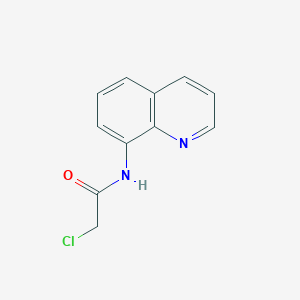

A series of novel pyridine and fused pyridine derivatives, starting from a key compound closely related to 6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine, have been prepared. These compounds have been subject to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. This suggests potential applications in drug development, particularly for targets requiring specific molecular interactions. The synthesized compounds exhibited antimicrobial and antioxidant activity, demonstrating their utility in diverse scientific research areas (E. M. Flefel et al., 2018).

Polyheterocyclic Synthesis

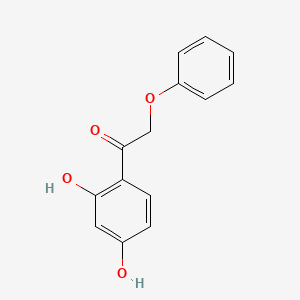

Research into thieno[2,3-b]pyridine derivatives, which are structurally related to the specified compound, has led to the synthesis of novel polyheterocyclic compounds. These compounds are formed by reactions involving pyridine-2(1H)-thione, highlighting the versatility and reactivity of this scaffold in generating complex molecules with potential pharmaceutical applications. The diversity of the synthesized compounds, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and pyrazolyl, oxadiazolylthieno[2,3-b]pyridine derivatives, showcases the broad potential of these chemical structures in drug discovery and development (M. A. Elneairy et al., 2006).

Novel Ring Systems and Biological Activity

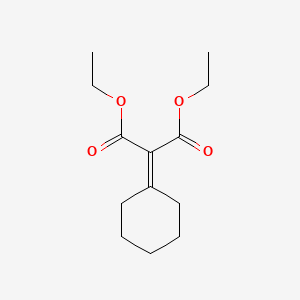

In a demonstration of the synthetic utility of compounds closely related to this compound, a variety of novel ring systems have been synthesized, which include isoxazolo and thiazolo derivatives. These compounds have been evaluated for biological activities, suggesting their potential in developing new therapeutic agents. Such studies underline the importance of this chemical class in medicinal chemistry, where novel scaffolds are continually sought for drug discovery (A. Abdel-fattah et al., 1998).

Catalytic Applications

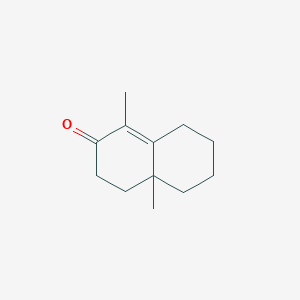

The unsymmetrical (pyrazolylmethyl)pyridine metal complexes, which share a core structural motif with this compound, have been used as catalysts for ethylene oligomerization reactions. The role of solvent and co-catalyst in these reactions highlights the versatility of these compounds in catalytic applications, particularly in the polymerization industry. Such research indicates the potential of pyridine derivatives in catalysis, offering insights into the design of new catalysts for industrial processes (George S. Nyamato et al., 2014).

Safety and Hazards

Dimethenamid, a related compound, belongs to the chloroacetamide class (group 15) and is used as an herbicide. It inhibits fatty acid synthesis in plants . While not directly applicable to our compound, it highlights the need for safety assessments. Proper handling, storage, and disposal protocols should be followed.

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrazolo[3,4-b]pyridine derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

For instance, some pyrazolo[3,4-b]pyridine derivatives have been reported to have potential inhibitory effects on certain enzymes or receptors, thereby affecting the associated biochemical pathways .

Pharmacokinetics

The bioavailability, distribution, metabolism, and excretion of this compound in the body would depend on various factors such as its physicochemical properties, the route of administration, and the individual’s physiological condition .

Result of Action

Based on its structural features, it might exert its effects by modulating the activity of its potential targets, leading to changes in cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s conformation, reactivity, and interactions with its targets .

properties

IUPAC Name |

6-chloro-1,4-dimethyl-3-thiophen-2-ylpyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3S/c1-7-6-9(13)14-12-10(7)11(15-16(12)2)8-4-3-5-17-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCXESZTFFEQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NN2C)C3=CC=CS3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341612 | |

| Record name | 6-Chloro-1,4-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

650592-18-0 | |

| Record name | 6-Chloro-1,4-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine](/img/structure/B1615437.png)

![Alanine, 3-[(alpha,alpha-diphenylpiperonyl)thio]-, L-](/img/structure/B1615452.png)